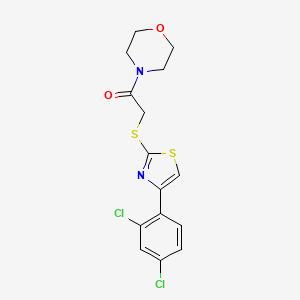

2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone

Description

Properties

IUPAC Name |

2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2S2/c16-10-1-2-11(12(17)7-10)13-8-22-15(18-13)23-9-14(20)19-3-5-21-6-4-19/h1-2,7-8H,3-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKDYYAOPCODHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone are matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . These proteins play crucial roles in cell proliferation, apoptosis, and other cellular processes, making them key targets for anticancer therapies.

Mode of Action

This compound interacts with its targets by inhibiting their activity. The inhibition of matrix metallo-proteinases and kinases disrupts cell signaling pathways, leading to the inhibition of cell proliferation. The inhibition of anti-apoptotic BCL2 family proteins triggers apoptosis, or programmed cell death.

Biochemical Pathways

The compound affects several biochemical pathways related to cell proliferation and survival. By inhibiting matrix metallo-proteinases and kinases, it disrupts signaling pathways that promote cell growth. By inhibiting anti-apoptotic BCL2 family proteins, it triggers pathways leading to apoptosis.

Biological Activity

2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

The compound's chemical structure can be described by the formula . It features a thiazole ring substituted with a dichlorophenyl group and a morpholino group linked through a thioether bond. This unique structure contributes to its biological activities.

Biological Activity Overview

Research has shown that thiazole derivatives, including the compound , exhibit a range of biological activities such as:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antioxidant Properties : Capable of scavenging free radicals.

- Anticancer Potential : Inhibitory effects on cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including the target compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 64 |

| Candida albicans | 128 |

These findings suggest that the compound has promising potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Antioxidant Activity

The antioxidant activity was assessed using DPPH and hydroxyl radical scavenging assays. The compound demonstrated significant scavenging ability, indicating its potential role in mitigating oxidative stress-related diseases.

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH Radical Scavenging | 75 |

| Hydroxyl Radical Scavenging | 65 |

These results highlight the compound's ability to neutralize harmful free radicals, which is crucial in preventing cellular damage .

Anticancer Activity

The anticancer properties were evaluated against several cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| HCT116 | 20 |

These results suggest that the compound may serve as a lead for developing new anticancer therapies .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team synthesized a series of thiazole derivatives and tested their antimicrobial activity against clinical isolates. The study found that compounds similar to this compound showed enhanced activity against multidrug-resistant strains of Staphylococcus aureus. -

Case Study on Antioxidant Properties :

In another study focusing on oxidative stress, researchers evaluated the protective effects of thiazole derivatives on neuronal cells exposed to oxidative damage. The findings indicated that the compound significantly reduced cell death and lipid peroxidation levels.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons of Thiazole Derivatives

- Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichlorophenyl group (Cl) in the target compound is strongly electron-withdrawing, which may stabilize the thiazole ring and influence binding interactions in biological systems.

- Morpholine vs. Acetamide: The morpholinoethanone group in the target compound offers a balance of solubility and steric bulk, whereas the acetamide group in ’s compound introduces hydrogen-bonding capacity, which could enhance target affinity but reduce metabolic stability.

Heterocyclic Core Modifications

- Triazole vs. Thiazole Systems: highlights isostructural compounds with triazole cores instead of thiazole. Triazoles exhibit distinct electronic profiles (e.g., increased dipole moments) and may engage in different non-covalent interactions (e.g., π-stacking) compared to thiazoles.

- Thiophene Substitution : describes a compound with a thiophene substituent, which is more π-electron-rich than phenyl groups. This could enhance aromatic interactions in hydrophobic binding pockets but may also increase susceptibility to oxidative metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone, considering solvent and catalyst selection?

- Methodological Answer : A general synthesis approach involves heterocyclic coupling reactions. For example, thiazole intermediates can be prepared by reacting 2,4-dichlorophenyl-substituted precursors with thiourea derivatives. Catalytic conditions (e.g., PEG-400 as a solvent with Bleaching Earth Clay at pH 12.5) enhance reaction efficiency under controlled temperatures (70–80°C) . Post-synthesis, thin-layer chromatography (TLC) is recommended to monitor reaction progress .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- IR spectroscopy : Identify functional groups (e.g., thioether S–C stretch at ~650 cm⁻¹, morpholine C–N stretch at ~1100 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons for 2,4-dichlorophenyl at δ 7.2–7.8 ppm; morpholine protons at δ 3.5–3.7 ppm) .

- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C–S bond lengths ~1.75–1.82 Å) .

Q. What are the key solubility and stability considerations for this compound in experimental design?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) due to the morpholine and thiazole moieties. Avoid aqueous buffers unless stabilized by surfactants .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data to identify conformational or electronic anomalies .

- Molecular Dynamics (MD) : Simulate solvent effects on chemical shifts or crystallographic packing .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the morpholine ring (e.g., substitute with piperazine) or thiazole substituents (e.g., introduce electron-withdrawing groups) to enhance target binding .

- Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or antimicrobial enzymes). Validate with in vitro assays .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) and purity levels (≥95% by HPLC).

- Dose-response curves : Re-evaluate IC₅₀/EC₅₀ values under standardized protocols to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.